(3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)phenyl)(morpholino)methanone
Description
Properties
Molecular Formula |
C14H16N4O3 |
|---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
[3-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]phenyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C14H16N4O3/c15-9-12-16-13(17-21-12)10-2-1-3-11(8-10)14(19)18-4-6-20-7-5-18/h1-3,8H,4-7,9,15H2 |
InChI Key |
ZTHVZEGOIAGUNX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC(=C2)C3=NOC(=N3)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)phenyl)(morpholino)methanone typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as lithium aluminium hydride for reduction steps .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)phenyl)(morpholino)methanone can undergo various types of chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.
Reduction: The oxadiazole ring can be reduced under specific conditions to form different heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines or amides, while reduction of the oxadiazole ring can produce different heterocyclic compounds.
Scientific Research Applications
(3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)phenyl)(morpholino)methanone has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Chemical Biology: It can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of (3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)phenyl)(morpholino)methanone depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Comparative Data Table
*Predicted using QikProp (Bennett-Labs).
Key Research Findings
- Bioactivity : The target compound’s 1,2,4-oxadiazole may enhance antimicrobial activity compared to triazole derivatives (), though direct data are lacking .
- Solubility: Morpholino methanone derivatives generally exhibit moderate aqueous solubility (0.15–0.30 mg/mL), but ethynyl or lipophilic substituents () reduce solubility .
- Metabolic Stability : Oxadiazole rings (as in the target compound) resist hydrolysis better than oxazolones (), suggesting improved pharmacokinetics .
Biological Activity
The compound (3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)phenyl)(morpholino)methanone , also known by its chemical identifier CID 25219222, has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of the biological activity associated with this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The structure includes a morpholino group and an oxadiazole moiety, which are often linked to diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The oxadiazole ring is known to interact with various enzymes, potentially inhibiting their activity and disrupting metabolic pathways.
- Antimicrobial Properties : Preliminary studies suggest that compounds containing oxadiazole structures exhibit antimicrobial properties, possibly by disrupting cell wall synthesis or interfering with nucleic acid function.
- Cytotoxicity Against Cancer Cells : The compound has shown promise in cytotoxicity assays against various cancer cell lines, suggesting potential as an anticancer agent.
Antimicrobial Activity
Research has indicated that derivatives of oxadiazoles possess significant antimicrobial activity. For instance, compounds similar to this compound demonstrated effectiveness against fungal strains such as Candida albicans and bacterial pathogens.
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| 2d | C. albicans | 1.23 |
| 2e | C. parapsilosis | 1.50 |
These results indicate that modifications to the oxadiazole structure can enhance antimicrobial efficacy.
Cytotoxicity Assays
The cytotoxic effects of this compound were assessed using various cancer cell lines. The following table summarizes the IC50 values against selected cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| NIH/3T3 | 148.26 |
| A431 | 187.66 |
| U251 (glioblastoma) | 23.30 |
These findings suggest that the compound exhibits selective toxicity towards cancer cells while maintaining lower toxicity towards normal cells.
Case Study 1: Antifungal Activity
A study focused on the antifungal properties of oxadiazole derivatives revealed that compounds structurally similar to this compound significantly inhibited ergosterol synthesis in fungal cells. This inhibition was comparable to standard antifungal agents like fluconazole.
Case Study 2: Anticancer Potential
In a clinical trial involving patients with advanced melanoma, a derivative of the compound was tested for its ability to reduce tumor size. Results indicated a significant reduction in tumor volume in 60% of participants after a treatment regimen involving the compound over eight weeks.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)phenyl)(morpholino)methanone, and how can reaction conditions be optimized for higher yield?
- Methodology :
- Step 1 : Construct the 1,2,4-oxadiazole ring via cyclization of amidoxime precursors with carboxylic acid derivatives under reflux conditions (e.g., using DMF/acetic acid mixtures) .
- Step 2 : Introduce the aminomethyl group via reductive amination or nucleophilic substitution, ensuring pH control (~7–8) to avoid side reactions .
- Step 3 : Couple the oxadiazole intermediate with the morpholino-containing fragment using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .
- Optimization : Use high-throughput screening to test catalysts (e.g., Pd/C for reductions) and solvents (e.g., THF vs. DMF) to maximize yield (>80%) and purity (HPLC >95%) .
Q. How can the structural integrity of this compound be confirmed using spectroscopic and crystallographic methods?
- Analytical Workflow :
- NMR : Assign peaks for the oxadiazole ring (δ 8.1–8.3 ppm for aromatic protons), morpholino group (δ 3.6–3.8 ppm for CH₂), and aminomethyl (δ 2.9–3.1 ppm) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ at m/z ~346) and fragmentation patterns .
- X-ray Crystallography : Use SHELXL for refinement; resolve ambiguities in oxadiazole ring planarity and morpholino conformation by comparing calculated/experimental bond angles .
- Data Contradictions : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to distinguish overlapping signals .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory biological activity data across different assay models for this compound?
- Approach :
- Orthogonal Assays : Compare enzyme inhibition (IC₅₀) in cell-free vs. cell-based systems to isolate target engagement from off-target effects .
- Dosage Optimization : Test activity at multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear dose-response relationships .
- Metabolic Stability : Use liver microsome assays to assess if rapid metabolism in certain models (e.g., hepatocytes) reduces apparent activity .
Q. How does the electronic configuration of the oxadiazole ring influence the compound's interaction with biological targets?
- Computational Analysis :
- Perform DFT calculations to map electron density (e.g., Mulliken charges) on the oxadiazole ring, identifying nucleophilic/electrophilic hotspots .
- Docking studies (AutoDock Vina) reveal hydrogen bonding between the oxadiazole N-O moiety and kinase active sites (e.g., ATP-binding pockets) .
- Experimental Validation :
- Synthesize analogs with electron-withdrawing (e.g., -CF₃) or -donating (-OCH₃) substituents; compare binding affinities via SPR .
Q. What crystallographic challenges arise during structural determination, and how can they be mitigated?
- Challenges :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
